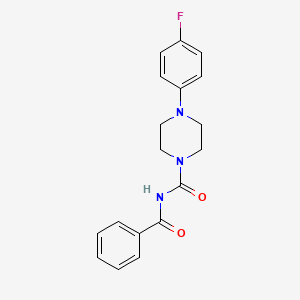

N-苯甲酰-4-(4-氟苯基)哌嗪-1-羧酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-benzoyl-4-(4-fluorophenyl)piperazine-1-carboxamide” is a molecule that belongs to the family of piperazine derivatives. Piperazine and triazolo-pyrazine are nitrogen-containing heterocyclic compounds that play an important role in medicinal chemistry since both moieties can serve as frameworks for small molecule synthesis, drug design, and drug discovery .

Synthesis Analysis

The compound was synthesized from 2-fluoro phenyl isocyanate and 1-benzhydrylpiperazine according to the general procedure . The yield was 80% (0.57 g) .Molecular Structure Analysis

The molecule consists of a central piperazine ring . The C–C bond lengths in aromatic rings are in the normal range of 1.352 (5)-1.435 (5) Å, which is characteristic of delocalized aromatic rings .Chemical Reactions Analysis

The compound was fully characterized by 1 H NMR, 13 C NMR, IR, and mass spectrometry techniques . To further confirm the chemical identity of the adducts, a crystal of a similar compound was prepared and analyzed using X-ray crystallography .科学研究应用

Molecular Structure and Weight

“N-benzoyl-4-(4-fluorophenyl)piperazine-1-carboxamide” is a complex compound with a molecular formula of C10H13FN2 and a molecular weight of 180.2220 . It’s also known as 1-(p-Fluorophenyl)piperazine .

Antimicrobial Applications

This compound has been used in the synthesis of new piperazine derivatives that have shown promising results in in vitro antimicrobial evaluation . One derivative, N-{[(3-chlorophenyl)]-4-(dibenzo[b,f][1,4]thiazepin-11-yl)}piperazine-1-carboxamide, was found to have good growth inhibition against A. baumannii .

Chemokine Antagonists

“N-benzoyl-4-(4-fluorophenyl)piperazine-1-carboxamide” can be used as a precursor in the synthesis of chemokine antagonists . Chemokine antagonists are a type of medication that can block the action of chemokines, potentially helping to treat inflammatory diseases.

Anti-cancer Applications

The compound has been used in the synthesis of Pyrido[1,2-a]benzimidazoles, which have shown cytotoxic and antiplasmodial activity . This suggests potential applications in cancer treatment and malaria prevention.

Neurological Applications

“N-benzoyl-4-(4-fluorophenyl)piperazine-1-carboxamide” can also be used in the synthesis of pyrimidine derivatives, which have been studied as cholinesterase and Aβ-aggregation inhibitors . These inhibitors could potentially be used in the treatment of neurological disorders like Alzheimer’s disease.

Synthesis of N,N-Disubstituted Piperazine

This compound has been used in the synthesis of N,N-disubstituted piperazine . N,N-disubstituted piperazines are a class of organic compounds that have a wide range of applications in medicinal chemistry.

作用机制

Target of Action

Similar compounds have been found to interact with various biological targets, including chemokine antagonists, cholinesterase, and aβ-aggregation inhibitors .

Mode of Action

It’s worth noting that similar compounds have shown diverse biological activities such as antidiabetic, anticancer, anticonvulsant, blood platelet aggregation inhibitors, human renin activity, dpp-iv inhibitor, anti-tubercular, and antioxidant potential .

Result of Action

Similar compounds have shown promising results in molecular docking studies, which could be used to develop more potent antimicrobials .

属性

IUPAC Name |

N-benzoyl-4-(4-fluorophenyl)piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FN3O2/c19-15-6-8-16(9-7-15)21-10-12-22(13-11-21)18(24)20-17(23)14-4-2-1-3-5-14/h1-9H,10-13H2,(H,20,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOPNQVXUVCCTCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)NC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(5,6-Dihydro-1,4-dioxine-2-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2871933.png)

![3,5-dichloro-N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2871934.png)

![1-[1-[(2-Bromophenyl)methyl]triazol-4-yl]ethanol](/img/structure/B2871941.png)

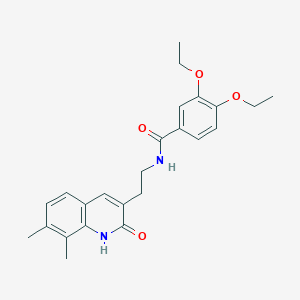

![3-chloro-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2871943.png)

![Carbamic acid, N-[(1S)-1-methyl-2-[(2-methyl-6-nitrobenzoyl)(2-methylphenyl)amino]-2-oxoethyl]-, 1,1-dimethylethyl ester](/img/structure/B2871945.png)

![2-[1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-(2-hydroxypropan-2-yl)triazol-4-yl]propan-2-ol](/img/structure/B2871947.png)

![(4-(2-Chloro-4-fluorobenzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2871950.png)

![6-[(4-Bromophenyl)methyl]-3-(3,4-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2871951.png)